![molecular formula C52H74F3N13O13 B8134352 Lys-[Des-Arg9]Bradykinin (TFA)](/img/structure/B8134352.png)

Lys-[Des-Arg9]Bradykinin (TFA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

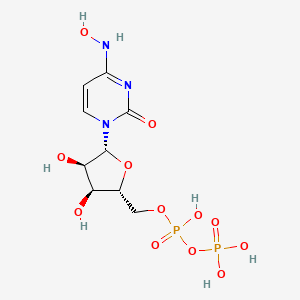

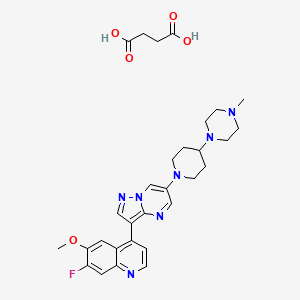

Lys-[Des-Arg9]Bradykinin (TFA) ist ein natürlich vorkommendes Kinin und ein potenter, hochspezifischer Agonist für den Bradykinin-B1-Rezeptor. Es zeigt Bindungsaffinitäten von 0,12 nM, 1,7 nM bzw. 0,23 nM für humane, murine und kaninchen B1-Rezeptoren . Diese Verbindung zeigt eine geringe inhibitorische Aktivität an B2-Rezeptoren .

Vorbereitungsmethoden

Lys-[Des-Arg9]Bradykinin (TFA) wird durch proteolytische Spaltung von Bradykinin-Proteinen synthetisiert . Die Verbindung wird typischerweise in einem Labor unter Verwendung von Festphasenpeptidsynthese (SPPS)-Techniken hergestellt. Die Reaktionsbedingungen beinhalten die sequentielle Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Das Endprodukt wird vom Harz abgespalten und mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .

Chemische Reaktionenanalyse

Lys-[Des-Arg9]Bradykinin (TFA) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Hilfe von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat induziert werden.

Reduktion: Reduktionsreaktionen können mit Hilfe von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können in Gegenwart von Nucleophilen wie Aminen oder Thiolen auftreten.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind organische Lösungsmittel wie Dimethylsulfoxid (DMSO) und Wasser, wobei die Reaktionstemperaturen typischerweise von Raumtemperatur bis 80 °C reichen . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind modifizierte Peptide mit veränderten funktionellen Gruppen oder Seitenketten .

Wissenschaftliche Forschungsanwendungen

Lys-[Des-Arg9]Bradykinin (TFA) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifizierungsverfahren verwendet.

Wirkmechanismus

Lys-[Des-Arg9]Bradykinin (TFA) entfaltet seine Wirkung, indem es an den Bradykinin-B1-Rezeptor bindet und ihn aktiviert. Dieser Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der nach Aktivierung eine Signalkaskade auslöst, die Phospholipasen, Proteinkinase C, Ras/Raf-1/MAPK- und PI3K/AKT-Signalwege umfasst . Diese Signalwege führen zur Produktion von sekundären Botenstoffen wie Inositol-1,4,5-trisphosphat, Diacylglycerol und Calciumionen, die die Produktion von Stickstoffmonoxid oder Prostaglandinen modulieren . Die Wirkungen der Verbindung umfassen die Modulation von Entzündungen, Schmerzreaktionen und Gefäßpermeabilität .

Analyse Chemischer Reaktionen

Lys-[Des-Arg9]Bradykinin (TFA) undergoes various chemical reactions, including:

Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and water, with reaction temperatures typically ranging from room temperature to 80°C . Major products formed from these reactions include modified peptides with altered functional groups or side chains .

Wissenschaftliche Forschungsanwendungen

Lys-[Des-Arg9]Bradykinin (TFA) has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

Wirkmechanismus

Lys-[Des-Arg9]Bradykinin (TFA) exerts its effects by binding to and activating the bradykinin B1 receptor. This receptor is a G protein-coupled receptor that, upon activation, triggers a signaling cascade involving phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT pathways . These pathways lead to the production of secondary messengers such as inositol-1,4,5-trisphosphate, diacylglycerol, and calcium ions, which modulate the production of nitric oxide or prostaglandins . The compound’s effects include modulation of inflammation, pain response, and vascular permeability .

Vergleich Mit ähnlichen Verbindungen

Lys-[Des-Arg9]Bradykinin (TFA) ist einzigartig in seiner hohen Spezifität für den Bradykinin-B1-Rezeptor und seiner geringen inhibitorischen Aktivität an B2-Rezeptoren . Ähnliche Verbindungen sind:

Des-Arg10-Kallidin: Ein weiterer Bradykinin-B1-Rezeptor-Agonist mit ähnlichen Bindungsaffinitäten.

Lys-Des-Arg9-Bradykinin: Eine eng verwandte Verbindung mit ähnlichen biologischen Aktivitäten.

Bradykinin: Ein breiter wirkendes Kinin, das sowohl B1- als auch B2-Rezeptoren aktiviert.

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihrer Rezeptorspezifität und ihren biologischen Wirkungen, was die einzigartigen Eigenschaften von Lys-[Des-Arg9]Bradykinin (TFA) hervorhebt .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H73N13O11.C2HF3O2/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32;3-2(4,5)1(6)7/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55);(H,6,7)/t33-,34-,35-,36-,37-,38-,39-,40-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNFBEBTCVIRNN-HVJIRRSLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H74F3N13O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1146.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-(2,7-Diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)-N-ethyl-5-fluoro-N-isopropylbenzamide](/img/structure/B8134283.png)

![4-[(E)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol](/img/structure/B8134312.png)

![[(2S)-1-methylpyrrolidin-2-yl]methyl benzoate;hydrochloride](/img/structure/B8134318.png)

![tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate](/img/structure/B8134322.png)

![[4-[2-(2,5-dimethylphenoxy)ethylamino]piperidin-1-yl]-pyridin-4-ylmethanone;hydrochloride](/img/structure/B8134323.png)